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Mechanism of Action and Signaling Pathway

Gedatolisib provides a comprehensive blockade of the PAM pathway, which is frequently dysregulated in
cancers. The following diagram illustrates the signaling pathway and gedatolisib's multi-node inhibition

strategy:
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PAM Pathway Inhibition by Gedatolisib
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This multi-node inhibition strategy prevents the compensatory activation and adaptive resistance
commonly seen with single-node inhibitors [1] [2]. For example, inhibiting only mTORC1 can relieve
feedback loops that paradoxically activate PI3K, while inhibiting only PI3Ka can allow other PI3K isoforms

to maintain pathway activity.

Preclinical Experimental Data and Protocols
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The superior potency and efficacy of gedatolisib were demonstrated through a series of structured

experiments comparing it against single-node PAM inhibitors [1] [3].

Experimental Workflow

The diagram below outlines the key phases of the preclinical evaluation:
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Detailed Methodologies

¢ Cell Line Models: A panel of 28 breast cancer cell lines was used, representing different molecular
subtypes and PAM pathway statuses. Key lines included hormone receptor-positive (HR+), HER2-
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negative, and triple-negative models [1].

e Comparative Inhibitors: Gedatolisib was tested alongside single-node inhibitors: alpelisib (PI3Ka
inhibitor), capivasertib (AKT inhibitor), and everolimus (MTORCL1 inhibitor) [1] [3].
¢ Key Functional Assays:

[e]

Growth Rate (GR) Metrics Analysis: Calculated from cell viability measurements before and
after 72-hour drug treatment to identify cytostatic and cytotoxic effects independent of cell
doubling time [1].

Cell Viability and Death: Assessed using RT-Glo MT and Sytox assays after 72-hour treatment
[1].

Metabolic Assays: Measured glucose consumption, lactate production, and oxygen
consumption to evaluate effects on cellular metabolism [1].

Protein Synthesis Measurement: Quantified global protein synthesis rates as a direct
functional readout of mMTORCL1 inhibition [1].

Cell Migration and Invasion: Evaluated using transwell assays to determine anti-metastatic
potential [1].

Quantitative Preclinical Results

The table below summarizes the quantitative results from the GR metrics analysis, which captures both the

potency (GR50) and efficacy (GRMax) of the inhibitors [1]:

Avg. Avg. GR50 in Avg. GRMax in

PAM Avg.
. Target GR50 PIK3CA/PTEN PIK3CA/PTEN

Inhibitor GRMax

(nM) altered (nM) altered
Gedatolisib Pan- 12 -0.68 12 -0.72

PISK/mMTOR

Alpelisib PI3Ka 2783 -0.10 2783 -0.10
Capivasertib  AKT 2602 0.00 2602 0.00
Everolimus mMTORC1 2134 0.33 2134 0.33

GR50: Concentration to achieve 50% growth inhibition (potency). GRMax: Maximum effect; values below 0
indicate cell death (efficacy) [1].
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Gedatolisib demonstrated superior potency and efficacy regardless of PAM pathway mutational status,
inducing cytotoxic effects (negative GRMax) while single-node inhibitors showed primarily cytostatic

effects [1].

Clinical Development and Trial Design

Gedatolisib is currently under investigation in late-stage clinical trials.

e Current Status: The U.S. FDA has accepted the New Drug Application for gedatolisib for Real-Time
Oncology Review (RTOR), following positive results from the Phase 3 VIKTORIA-1 trial [4].
¢ VIKTORIA-1 Trial (NCT05501886): A global, randomized, open-label Phase 3 study evaluating
gedatolisib in patients with HR+/HER2- advanced breast cancer whose disease progressed on prior
CDK4/6 inhibitor therapy [1] [5].
o Arms: Gedatolisib + palbociclib + fulvestrant (triplet) vs. Gedatolisib + fulvestrant (doublet) vs.
Fulvestrant alone (control) [5].
o Dosing: Gedatolisib (180 mg IV weekly, 3 weeks per cycle), Palbociclib (125 mg orally, 21
days on/7 off), Fulvestrant (500 mg IM per standard) [5].
o Primary Endpoint: Progression-free survival (PFS) [5].

Key Clinical Efficacy Results

The table below summarizes the top-line results from the PIK3CA wild-type cohort of the VIKTORIA-1 trial
[5] [4] [6]:

Median PFS Hazard Ratio (HR) Objective Response
Treatment Arm
(months) vs Control Rate (ORR)
Triplet (Gedatolisib + 9.3 0.24 (76% risk 32%
Palbociclib + Fulvestrant) reduction)
Doublet (Gedatolisib + 7.4 0.33 (67% risk 28.3%
Fulvestrant) reduction)
Control (Fulvestrant alone) 2.0 - 1%
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The clinical data confirms gedatolisib's potential to address a significant unmet need, particularly in the

PIK3CA wild-type population post-CDK4/6 inhibition [5] [6].

Interpretation and Research Significance

For researchers, the development of gedatolisib underscores several key principles in targeted therapy:

e Overcoming Adaptive Resistance: Comprehensive PAM pathway inhibition can preempt feedback
loops and isoform compensation [1] [2].

e Broad Applicability: Potent activity in both PIK3CA mutant and wild-type models suggests utility
across a wider patient population [1] [6].

¢ Translational Validation: The compelling preclinical data on multi-node inhibition has successfully
translated to significant clinical efficacy in a Phase 3 trial [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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